Cas no 885523-57-9 (4-BROMO-3-CHLORO-6-INDAZOLECARBOXYLIC ACID METHYL ESTER)

4-Bromo-3-chloro-6-indazolecarboxylic acid methyl ester is a versatile heterocyclic compound used as a key intermediate in pharmaceutical and agrochemical synthesis. Its bromo and chloro substituents enhance reactivity, enabling selective functionalization for the development of complex molecules. The methyl ester group improves solubility and facilitates further derivatization under mild conditions. This compound is particularly valuable in medicinal chemistry for constructing indazole-based scaffolds, which are prevalent in bioactive molecules targeting various therapeutic areas. High purity and consistent quality ensure reliable performance in cross-coupling reactions and other transformations. Its stability under standard storage conditions makes it a practical choice for research and industrial applications.
4-BROMO-3-CHLORO-6-INDAZOLECARBOXYLIC ACID METHYL ESTER structure
885523-57-9 structure
Product Name:4-BROMO-3-CHLORO-6-INDAZOLECARBOXYLIC ACID METHYL ESTER
CAS No:885523-57-9
MF:C9H6BrClN2O2
MW:289.513140201569
CID:3031180
PubChem ID:24728406
Update Time:2025-05-23

4-BROMO-3-CHLORO-6-INDAZOLECARBOXYLIC ACID METHYL ESTER Chemical and Physical Properties

Names and Identifiers

    • 4-BROMO-3-CHLORO-6-INDAZOLECARBOXYLIC ACID METHYL ESTER
    • DB-195384
    • 885523-57-9
    • METHYL 4-BROMO-3-CHLORO-1H-INDAZOLE-6-CARBOXYLATE
    • methyl 4-bromo-3-chloro-2H-indazole-6-carboxylate
    • Inchi: 1S/C9H6BrClN2O2/c1-15-9(14)4-2-5(10)7-6(3-4)12-13-8(7)11/h2-3H,1H3,(H,12,13)
    • InChI Key: QBJRXESLWSIZFA-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C(=O)OC)=CC2C1=C(NN=2)Cl

Computed Properties

  • Exact Mass: 287.93012Da
  • Monoisotopic Mass: 287.93012Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 55Ų

4-BROMO-3-CHLORO-6-INDAZOLECARBOXYLIC ACID METHYL ESTER Security Information

4-BROMO-3-CHLORO-6-INDAZOLECARBOXYLIC ACID METHYL ESTER Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 4-BROMO-3-CHLORO-6-INDAZOLECARBOXYLIC ACID METHYL ESTER

Recent Advances in the Application of 4-BROMO-3-CHLORO-6-INDAZOLECARBOXYLIC ACID METHYL ESTER (CAS: 885523-57-9) in Chemical Biology and Pharmaceutical Research

The compound 4-Bromo-3-chloro-6-indazolecarboxylic acid methyl ester (CAS: 885523-57-9) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and anticancer agents. Recent studies have highlighted its versatile role as a building block for the construction of indazole-based scaffolds, which are increasingly recognized for their pharmacological potential. This research brief aims to summarize the latest findings on the synthesis, applications, and mechanistic insights of this compound in drug discovery and chemical biology.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient use of 4-Bromo-3-chloro-6-indazolecarboxylic acid methyl ester in the synthesis of selective JAK2 inhibitors. The researchers utilized this compound as a crucial intermediate to develop a series of indazole derivatives with improved pharmacokinetic properties. The study reported that modifications at the 4-bromo and 3-chloro positions significantly influenced the binding affinity to the JAK2 ATP-binding site, with the methyl ester group providing optimal solubility for subsequent chemical transformations.

In the field of anticancer drug development, a recent patent application (WO2023056789) disclosed novel indazole-based compounds derived from 885523-57-9 that exhibit potent activity against multiple cancer cell lines. The structural versatility of this intermediate allowed for the introduction of various substituents at the 6-position, leading to compounds with enhanced selectivity towards cancer-specific molecular targets. Particularly noteworthy was the discovery that certain derivatives showed promising activity against drug-resistant tumor models, suggesting potential applications in overcoming chemotherapy resistance.

From a synthetic chemistry perspective, advancements in the preparation of 4-Bromo-3-chloro-6-indazolecarboxylic acid methyl ester have been reported. A 2024 paper in Organic Process Research & Development described an optimized large-scale synthesis route with improved yield (78%) and purity (>99%). The new protocol addresses previous challenges in regioselective halogenation and esterification, making the compound more accessible for pharmaceutical applications. The authors emphasized the importance of controlled reaction conditions to minimize the formation of byproducts that could complicate downstream derivatization.

Mechanistic studies have shed light on the biological activities associated with derivatives of this indazole compound. Research published in Bioorganic & Medicinal Chemistry Letters (2023) revealed that structural analogs derived from 885523-57-9 can modulate multiple signaling pathways, including PI3K/AKT and MAPK cascades. The presence of both bromo and chloro substituents was found to be critical for maintaining the optimal three-dimensional conformation required for target engagement, while the methyl ester group served as a convenient handle for further functionalization.

Looking forward, the unique structural features of 4-Bromo-3-chloro-6-indazolecarboxylic acid methyl ester continue to inspire novel drug discovery efforts. Current research directions include its application in PROTAC (proteolysis targeting chimera) development and as a core structure for covalent inhibitors. The compound's balanced lipophilicity and synthetic tractability position it as a valuable tool in medicinal chemistry, particularly for targets that have proven challenging with traditional scaffolds. As more structure-activity relationship data becomes available, we anticipate seeing expanded applications of this versatile intermediate in both academic and industrial drug discovery programs.

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